methyl 3-[(3,4-dimethylphenyl)({[(3,4-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(3,4-dimethylphenyl)({[(3,4-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a structurally complex sulfamoyl-containing thiophene derivative. Its core structure comprises a thiophene ring substituted at the 2-position with a carboxylate ester and at the 3-position with a sulfamoyl group. The sulfamoyl moiety is further functionalized with two 3,4-dimethylphenyl groups, one directly attached and the other linked via a carbamoylmethyl chain.
Properties
IUPAC Name |
methyl 3-[[2-(3,4-dimethylanilino)-2-oxoethyl]-(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-15-6-8-19(12-17(15)3)25-22(27)14-26(20-9-7-16(2)18(4)13-20)33(29,30)21-10-11-32-23(21)24(28)31-5/h6-13H,14H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWCTWFMJBDIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of thiophene derivatives, including methyl 3-[(3,4-dimethylphenyl)({[(3,4-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods involve the condensation of various substrates with sulfur-containing reagents under specific conditions . Industrial production methods often utilize these reactions on a larger scale, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
methyl 3-[(3,4-dimethylphenyl)({[(3,4-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
methyl 3-[(3,4-dimethylphenyl)({[(3,4-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential in biological assays, particularly in antimicrobial and anticancer studies.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of methyl 3-[(3,4-dimethylphenyl)({[(3,4-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in inhibiting key enzymes and signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
The compound shares functional groups with sulfonylurea herbicides, such as metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) . Key comparisons include:
| Property | Target Compound | Metsulfuron-Methyl |
|---|---|---|
| Core Heterocycle | Thiophene | Triazine |
| Sulfonylurea Group | Sulfamoyl with carbamoylmethyl linkage | Direct sulfonylurea linkage |
| Aryl Substituents | Dual 3,4-dimethylphenyl groups | 4-Methoxy-6-methyltriazine + methylbenzoate |
| Molecular Weight (g/mol) | ~480 (estimated) | 381.4 |
| Application | Hypothesized herbicide (inferred from structural similarity) | ALS inhibitor, herbicide |
The dual 3,4-dimethylphenyl groups could enhance lipophilicity, improving membrane penetration but possibly increasing environmental persistence .
Urea Derivatives
The carbamoylmethyl group aligns with urea-based compounds like diuron (N’-(3,4-dichlorophenyl)-N,N-dimethylurea) and linuron (N’-(3,4-dichlorophenyl)-N-methoxy-N-methylurea) .
| Property | Target Compound | Diuron |
|---|---|---|
| Functional Groups | Sulfamoyl, carbamoylmethyl, thiophene | Urea, dichlorophenyl |
| Mode of Action | Potential ALS inhibition (inferred) | Photosystem II inhibitor |
| Lipophilicity | Higher (due to methylphenyl groups) | Moderate (Cl substituents) |
Unlike diuron, the target compound’s sulfamoyl-thiophene architecture may enable broader-spectrum activity or resistance management in herbicide applications.
Heterocyclic Analogues
Compounds like 2-(3,4-dimethylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () share the 3,4-dimethylphenyl group but feature pyridopyrimidinone cores. These are typically used in medicinal chemistry (e.g., kinase inhibitors), highlighting how aryl substituent positioning influences target selectivity .
Computational Docking Insights
The thiophene ring’s planarity may enhance π-π stacking in binding pockets compared to non-aromatic cores .
Environmental and Regulatory Considerations
The 3,4-dimethylphenyl groups could raise concerns about bioaccumulation, akin to older sulfonylureas. However, modern herbicides prioritize lower application rates and reduced toxicity, which structural optimizations may address .
Biological Activity
Methyl 3-[(3,4-dimethylphenyl)({[(3,4-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate (CAS: 941892-85-9) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H26N2O5S2, with a molecular weight of 486.6 g/mol. The compound features a thiophene ring substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O5S2 |
| Molecular Weight | 486.6 g/mol |
| CAS Number | 941892-85-9 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiophene derivatives. Compounds similar to this compound have shown inhibitory effects on various cancer cell lines. For instance, derivatives containing the thiophene moiety have been reported to inhibit the growth of cells by targeting key pathways involved in tumor proliferation and survival.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity against a range of pathogens. Studies have demonstrated that certain thiophene derivatives possess broad-spectrum antibacterial properties, making them potential candidates for developing new antibiotics.
Anti-inflammatory Effects
Thiophene-based compounds have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in mediating inflammatory responses.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Thiophene Ring : Essential for biological activity; modifications can enhance potency.
- Dimethylphenyl Groups : Contribute to lipophilicity and improve cellular uptake.
- Sulfamoyl Group : Influences interaction with biological targets and can enhance solubility.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various thiophene derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that compounds with similar structural motifs exhibited IC50 values in the micromolar range, suggesting potential for further development as antitumor agents.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, supporting its efficacy as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
